molecular formula C13H12BrN B15091697 1-(7-Bromonaphthalen-1-YL)cyclopropan-1-amine

1-(7-Bromonaphthalen-1-YL)cyclopropan-1-amine

Cat. No.: B15091697
M. Wt: 262.14 g/mol
InChI Key: UFXGYPGDHFAVOV-UHFFFAOYSA-N
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Description

1-(7-Bromonaphthalen-1-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C13H12BrN and a molecular weight of 262.15 g/mol This compound features a cyclopropane ring attached to a naphthalene moiety substituted with a bromine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromonaphthalen-1-yl)cyclopropan-1-amine typically involves the cyclopropanation of a naphthalene derivative. One common method is the reaction of 7-bromonaphthalene with cyclopropylamine under specific conditions to form the desired product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromonaphthalen-1-yl)cyclopropan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1-(7-Bromonaphthalen-1-yl)cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(7-Bromonaphthalen-1-yl)cyclopropan-1-amine exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring and the bromonaphthalene moiety can interact with various enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Bromonaphthalen-1-yl)cyclopropan-1-amine
  • 1-(1-Bromonaphthalen-2-yl)cyclopropan-1-amine

Uniqueness

1-(7-Bromonaphthalen-1-yl)cyclopropan-1-amine is unique due to the specific position of the bromine atom on the naphthalene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its similar compounds .

Properties

Molecular Formula

C13H12BrN

Molecular Weight

262.14 g/mol

IUPAC Name

1-(7-bromonaphthalen-1-yl)cyclopropan-1-amine

InChI

InChI=1S/C13H12BrN/c14-10-5-4-9-2-1-3-12(11(9)8-10)13(15)6-7-13/h1-5,8H,6-7,15H2

InChI Key

UFXGYPGDHFAVOV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC3=C2C=C(C=C3)Br)N

Origin of Product

United States

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